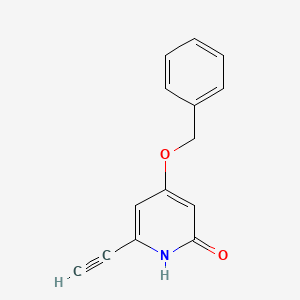
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a pyrimidine ring with an amino group at position 2, an ethyl group at position 3, and a keto group at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:
- Urea
Aldehyde: (e.g., acetaldehyde)
β-Keto ester: (e.g., ethyl acetoacetate)
The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures (around 80-100°C) for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding pyrimidinones.
- Reduction : Reduction reactions can convert the keto group to a hydroxyl group.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
- Substitution : Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
- Oxidation : Formation of pyrimidinones.
- Reduction : Formation of hydroxyl derivatives.
- Substitution : Formation of N-substituted derivatives.
Applications De Recherche Scientifique
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex heterocyclic compounds.
- Biology : Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
- Medicine : Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
- Industry : Used in the development of agrochemicals and as a precursor in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminopyrimidin-4-one : Similar structure but lacks the ethyl group.
- 2-Amino-4,6-dihydroxypyrimidine : Contains hydroxyl groups instead of a keto group.
- 2-Amino-3-methyl-4,5-dihydropyrimidin-6-one : Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-Amino-3-ethyl-4,5-dihydropyrimidin-6-one is unique due to the presence of the ethyl group at position 3, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic properties and its interactions with biological targets.
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-amino-3-ethyl-4,5-dihydropyrimidin-6-one |
InChI |
InChI=1S/C6H11N3O/c1-2-9-4-3-5(10)8-6(9)7/h2-4H2,1H3,(H2,7,8,10) |
Clé InChI |
QKSCIOXBYRZWEP-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(=O)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)



![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)


